molecular formula C14H25N3O6 B6594992 beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- CAS No. 158478-77-4

beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-

Cat. No.: B6594992
CAS No.: 158478-77-4
M. Wt: 331.36 g/mol
InChI Key: XDTHUODSNXIPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-: is a versatile chemical compound with a complex structure. It is known for its applications in various scientific research fields, including drug synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- typically involves multiple steps, starting with the reaction of beta-alanine with a suitable carbonyl compound under controlled conditions. The reaction conditions may include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the specific type of reaction, with factors such as temperature, pressure, and solvent choice playing a crucial role.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- is used as a building block for the synthesis of complex molecules, including pharmaceuticals and organic materials.

Biology

In biology, this compound may be used as a tool for studying biological processes, such as enzyme inhibition and protein interactions.

Medicine

Industry

In industry, this compound is utilized in the production of various materials, including catalysts and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- include other beta-alanine derivatives and related carbonyl compounds.

Uniqueness

What sets beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- apart from these similar compounds is its specific structure and the unique properties that arise from it. These properties make it particularly useful in certain applications, such as drug synthesis and catalysis.

Biological Activity

Beta-alanine, particularly in the form of N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, is a compound of growing interest in both sports nutrition and pharmacological applications. This article delves into its biological activity, focusing on its ergogenic effects, potential cognitive benefits, and implications in cancer treatment.

  • Molecular Formula : C₁₅H₁₈N₄O₄
  • Molecular Weight : 330.33 g/mol
  • CAS Number : 158478-77-4

Ergogenic Effects

Beta-alanine is predominantly recognized for its role as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. Supplementation with beta-alanine has been shown to enhance physical performance, particularly in activities lasting between 60 to 240 seconds.

Research Findings

A meta-analysis of various studies indicated that beta-alanine supplementation resulted in a median improvement of 2.85% in exercise performance compared to placebo groups. The analysis included data from 360 participants across 15 studies, demonstrating significant improvements in exercise capacity and performance metrics:

StudyPopulationSupplementationDurationResults
Sale et al. 2011Recreational males6.4 g/d for 28 daysCycle capacity at 110% power maxImproved performance (P = 0.002)
Smith et al. 2009aRecreational males6 g/d for 21 daysIncremental cycle testSignificant improvement (P = 0.013)
Walter et al. 2010Recreational females6 g/d for 21 daysIncremental cycle test to exhaustionEnhanced performance (P = 0.046)

Cognitive Function

Recent studies have also explored the effects of beta-alanine on cognitive function. A review highlighted that beta-alanine supplementation might improve cognitive performance due to its role in enhancing overall exercise capacity and reducing fatigue.

Key Findings

  • Cognitive Performance : Beta-alanine supplementation has been linked to improved cognitive functions during high-stress situations, potentially due to increased blood flow and oxygen delivery to the brain.
  • Mechanism : The proposed mechanism involves the buffering action of carnosine, which may help maintain pH levels in the brain during strenuous activities.

Antitumor Potential

Emerging research suggests that derivatives of beta-alanine may possess antitumor properties. A study on amino acid derivatives indicated that certain modifications could enhance their efficacy against cancer cells.

Case Studies

  • Antitumor Activity : Compounds related to beta-alanine have been tested against various cancer cell lines, showing promise in inhibiting tumor growth.
  • Mechanism of Action : The antitumor effects are thought to occur through apoptosis induction and inhibition of cell proliferation pathways.

Properties

IUPAC Name

3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6/c1-13(2,3)22-11(20)16-10(15-8-7-9(18)19)17-12(21)23-14(4,5)6/h7-8H2,1-6H3,(H,18,19)(H2,15,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTHUODSNXIPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202338
Record name 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158478-77-4
Record name 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158478-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.